2-Bromo-N-cyclooctylacetamide
Description
2-Bromo-N-cyclooctylacetamide is a brominated acetamide derivative characterized by a cyclooctyl group attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₁₀H₁₈BrNO, with a molecular weight of 248.16 g/mol. The cyclooctyl substituent introduces steric bulk and conformational flexibility, distinguishing it from simpler N-alkyl or N-aryl bromoacetamides.
Properties
CAS No. |
145797-83-7 |
|---|---|
Molecular Formula |
C10H18BrNO |
Molecular Weight |
248.16 g/mol |
IUPAC Name |
2-bromo-N-cyclooctylacetamide |
InChI |
InChI=1S/C10H18BrNO/c11-8-10(13)12-9-6-4-2-1-3-5-7-9/h9H,1-8H2,(H,12,13) |
InChI Key |
BDORIEYWBQKUSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on Physical Properties
Table 1: Key Properties of Selected Bromoacetamides
- Steric and Conformational Differences : The cyclooctyl group in this compound imposes significant steric hindrance compared to smaller substituents like cyclopropyl or linear chains (e.g., heptyl in ). This bulkiness may reduce reactivity in nucleophilic substitutions but enhance stability in hydrophobic environments.
- Crystallinity and Packing: Compounds like 2-Bromo-N-(4-bromophenyl)acetamide exhibit planar molecular arrangements due to aromatic stacking and hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯Br interactions) , whereas the cyclooctyl analog likely forms less ordered crystals due to its non-planar structure.
Pharmacological and Industrial Relevance
- Pharmaceutical Impurities : Bromoacetamides such as 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide are monitored as impurities in drug synthesis . The cyclooctyl variant’s lipophilicity may influence its retention in chromatographic analyses.
- Research Applications : Derivatives like N-9-Acridinyl-2-bromoacetamide are used in biochemical studies, leveraging their electron-deficient aromatic systems. In contrast, this compound’s utility may lie in its modular reactivity for generating cyclooctyl-modified scaffolds.
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